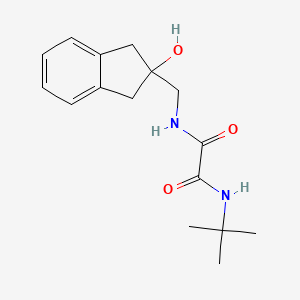

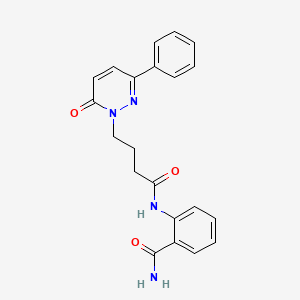

2-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamido)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

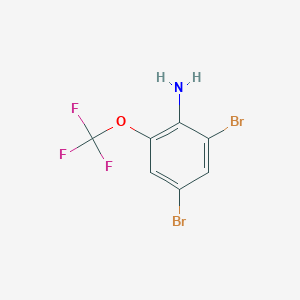

Usually, this would include the IUPAC name, common names, and structural formula of the compound.

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or from other compounds.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound can undergo, including reactants, products, and conditions.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).Scientific Research Applications

Antitumor and Bioactivity Research

Compounds with benzamide derivatives have been explored for their antitumor effects and excellent bioactivities. The synthesis of such compounds often involves multiple steps, starting from commercially available raw materials, and aims to achieve significant yields. Characterization techniques like NMR and mass spectrometry confirm their structure and potential bioactive properties (H. Bin, 2015).

Ionic Liquid-Promoted Synthesis

Ionic liquids have been used to synthesize benzamide derivatives and their analogues. These methods offer advantages like good yields, short reaction times, and the reusability of the ionic liquid, demonstrating environmentally friendly and efficient approaches to compound synthesis (Ebrahim Soleimani et al., 2010).

Anti-proliferative Agents

Benzamide derivatives have also been studied for their potential as anti-cancer agents. The synthesis of novel quinuclidinone derivatives, for instance, indicates the ongoing efforts to discover new therapeutic compounds with anti-proliferative properties. Such studies involve comprehensive characterization and biological evaluation against cancer cell lines (J. Soni et al., 2015).

Antiviral Activity

The exploration of benzamide-based derivatives for their antiviral activities, especially against influenza viruses, highlights another important area of research application. Synthesis routes aiming to create novel compounds with significant antiviral properties illustrate the potential for benzamide derivatives in treating viral infections (A. Hebishy et al., 2020).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, environmental impact, and other safety concerns.

Future Directions

This would involve a discussion of potential future research directions, such as new synthesis methods, new applications, or new reactions.

Please consult with a chemist or a reliable scientific source for accurate information. It’s always important to handle chemical compounds safely and responsibly.

properties

IUPAC Name |

2-[4-(6-oxo-3-phenylpyridazin-1-yl)butanoylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c22-21(28)16-9-4-5-10-18(16)23-19(26)11-6-14-25-20(27)13-12-17(24-25)15-7-2-1-3-8-15/h1-5,7-10,12-13H,6,11,14H2,(H2,22,28)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTABOZMUMIEEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamido)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2852749.png)

![N-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2852752.png)

![2-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride](/img/structure/B2852755.png)

![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2852757.png)

![Methyl 4-{4-[(4-bromophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2852759.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide](/img/structure/B2852767.png)